molecular formula C17H20INO B5234734 N-(2-iodophenyl)-1-adamantanecarboxamide

N-(2-iodophenyl)-1-adamantanecarboxamide

Cat. No.: B5234734
M. Wt: 381.25 g/mol
InChI Key: UAFOHHZXEWIBDE-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-1-adamantanecarboxamide is a synthetic compound featuring a rigid adamantane backbone conjugated with a carboxamide group linked to a 2-iodophenyl substituent.

Properties

IUPAC Name

N-(2-iodophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFOHHZXEWIBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of N-(2-iodophenyl)-1-adamantanecarboxamide with analogues bearing different aryl substituents:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications
This compound C₁₇H₂₀INO 397.25 g/mol 2-iodo (ortho) High lipophilicity; potential halogen bonding
N-(3-Chlorophenyl)-1-adamantanecarboxamide C₁₇H₂₀ClNO 289.80 g/mol 3-chloro (meta) Soluble epoxide hydrolase inhibitor candidate; synthesized in 85.3% yield via coupling with triphenyl phosphate
N-(3-Fluoro-2-methylphenyl)-1-adamantanecarboxamide C₁₈H₂₂FNO 287.37 g/mol 3-fluoro, 2-methyl (ortho/meta) Enhanced metabolic stability due to fluorine
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide C₁₉H₂₅NO₂ 299.41 g/mol 4-ethoxy (para) Improved aqueous solubility from ethoxy group
N-(2-Phenylethyl)-1-adamantanecarboxamide C₁₉H₂₅NO 283.41 g/mol Phenethyl (non-aryl) Reduced steric hindrance; CNS-targeting potential

Key Observations :

  • Steric and Electronic Effects : The 2-iodo substituent in the target compound introduces significant steric bulk compared to smaller halogens (Cl, F) or alkoxy groups. This may hinder binding in narrow enzyme pockets but enhance interactions with hydrophobic domains .
  • Solubility : Para-substituted derivatives (e.g., 4-ethoxy) exhibit improved aqueous solubility compared to ortho-substituted analogues due to reduced steric shielding of polar groups .
  • Synthetic Yields : N-(3-Chlorophenyl)-1-adamantanecarboxamide is synthesized efficiently (85.3% yield) under optimized coupling conditions (130°C, 4 h), suggesting that electron-withdrawing meta-substituents favor reaction kinetics .

Stability and Toxicity Considerations

  • Chemical Stability : Iodine’s susceptibility to photodehalogenation may limit the shelf-life of this compound compared to chloro or fluoro analogues .
  • Toxicology: No comprehensive toxicity data are available for the target compound, though adamantane derivatives generally exhibit low acute toxicity.

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